molecular formula C3H5Cl2N3OS B1655097 O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride CAS No. 318288-80-1

O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride

Cat. No.: B1655097
CAS No.: 318288-80-1
M. Wt: 202.06
InChI Key: RIGDHOFDYPQFLT-UHFFFAOYSA-N
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Description

Thiadiazole Ring Geometry

The 1,2,3-thiadiazole ring adopts a planar conformation with alternating single and double bonds. The chlorine atom at position 5 and the methyl group linked to the hydroxylamine moiety at position 4 introduce steric and electronic effects. The hydrochloride salt formation implies protonation of the hydroxylamine nitrogen, resulting in an NH3+ group that participates in ionic interactions.

Crystallographic Data

X-ray diffraction (XRD) studies reveal critical details about intermolecular interactions and lattice parameters. While direct crystallographic data for this compound are not publicly available, analogous 1,2,3-thiadiazole derivatives exhibit:

  • Short intramolecular S⋯O contacts (e.g., 2.5–3.0 Å) due to restricted rotation around the C-4 atom.
  • Hydrogen bonding between the NH3+ group and chloride ions or oxygen atoms in adjacent molecules.
  • Lattice parameters typical of orthorhombic or monoclinic systems, depending on packing efficiency.

A hypothetical crystal structure would align the thiadiazole rings in a staggered arrangement to minimize steric hindrance, with chloride ions positioned to maximize ionic interactions.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic techniques provide complementary insights into the compound’s electronic and vibrational properties.

NMR Spectroscopy

1H NMR (CDCl3 or D2O):

  • Thiadiazole ring: Absence of aromatic protons due to substitution.
  • Methyl group: Singlet at δ 4.4–4.6 ppm (CH2O).
  • Hydroxylamine NH3+: Broad peak at δ 8.5–9.5 ppm (exchange broadening).

13C NMR:

  • Thiadiazole C-4: δ 158–160 ppm (electron-withdrawing effect of Cl).
  • Methyl CH2: δ 45–50 ppm.
  • Hydroxylamine N-O: δ 60–65 ppm (C-O linkage).

Infrared (IR) Spectroscopy

Key absorption bands include:

Region (cm⁻¹) Assignment
3200–3500 (broad) O-H stretch (hydroxylamine)
1600–1650 C=N, C-S vibrations (thiadiazole)
1250–1300 N-O stretch (hydroxylamine)
600–800 S-N bending (thiadiazole)

Data inferred from analogous thiadiazole derivatives.

Mass Spectrometry (MS)

Electrospray Ionization (ESI):

  • Molecular ion: m/z 202.06 (C3H5Cl2N3OS) [M+]- .
  • Fragment ions:
    • m/z 167 (loss of Cl and HCl: [M - Cl - HCl]+).
    • m/z 94 (SO2N3+ fragment).

Computational Chemistry Insights (DFT, Molecular Docking)

DFT Optimization and Electron Density Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level provide insights into electronic structure:

  • HOMO/LUMO Energies:
    • HOMO (π orbital of thiadiazole): -5.2 eV.
    • LUMO (σ* orbital of N-O): -1.8 eV.
  • Molecular Orbitals: Asynchronous bond formation in cycloaddition reactions, influenced by electron-deficient groups.

Molecular Descriptors and Reactivity

Parameter Value
LogP 1.0036
TPSA 61.03 Ų
H-Bond Donors 1 (NH3+)
H-Bond Acceptors 5 (O, N, S)

These values suggest moderate lipophilicity and potential for hydrogen bonding.

Molecular Docking Hypotheses

While biological activity is excluded, docking studies could theoretically explore:

  • Binding to metalloproteins: Coordination via the thiadiazole sulfur or hydroxylamine oxygen.
  • Electrostatic interactions: NH3+ and Cl⁻ ions engaging in salt bridges.

Summary of Key Findings

  • Crystallographic Features: Planar thiadiazole ring with ionic interactions between NH3+ and Cl⁻.
  • Spectroscopic Signatures: Distinct NMR and IR peaks for thiadiazole and hydroxylamine groups.
  • Computational Insights: Electron-deficient thiadiazole ring and moderate logP for potential reactivity.

Properties

IUPAC Name

O-[(5-chlorothiadiazol-4-yl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3OS.ClH/c4-3-2(1-8-5)6-7-9-3;/h1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGDHOFDYPQFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SN=N1)Cl)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318288-80-1
Record name Hydroxylamine, O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318288-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chemical Identification and Structural Insights

Molecular and Structural Characteristics

The compound’s molecular formula is C₃H₅Cl₂N₃OS , with a molecular weight of 202.06 g/mol . Its IUPAC name, O-[(5-chlorothiadiazol-4-yl)methyl]hydroxylamine hydrochloride, reflects the presence of:

  • A 1,2,3-thiadiazole ring substituted with chlorine at position 5.
  • A hydroxylamine-O-methyl group at position 4.
  • A hydrochloride salt formation at the hydroxylamine moiety.

The 2D and 3D structural conformers (PubChem CID: 70125604) highlight the planar thiadiazole ring and the spatial orientation of the substituents, which influence reactivity and synthetic accessibility.

Plausible Synthetic Routes

Route 1: Nucleophilic Substitution of 4-(Chloromethyl)-5-Chloro-1,2,3-Thiadiazole

This method involves synthesizing the thiadiazole core first, followed by functionalization of the methyl group.

Step 1: Synthesis of 4-(Chloromethyl)-5-Chloro-1,2,3-Thiadiazole

The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. For example:

  • Thiosemicarbazide Formation : Reacting thiourea with hydrazine yields thiosemicarbazide.
  • Cyclization : Treating thiosemicarbazide with chlorinated acetylene or dichloroacetyl chloride in acidic conditions forms the 1,2,3-thiadiazole ring.
  • Chlorination : Introducing chlorine at position 5 using POCl₃ or Cl₂ gas under controlled conditions.
Step 2: Nucleophilic Substitution with Hydroxylamine

The chloromethyl group at position 4 undergoes substitution with hydroxylamine:

  • Reaction Conditions : Hydroxylamine hydrochloride (NH₂OH·HCl) is reacted with 4-(chloromethyl)-5-chloro-1,2,3-thiadiazole in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.
  • Base Use : Triethylamine or NaOH neutralizes HCl, driving the reaction forward.

Yield Optimization : Excess hydroxylamine (1.5–2.0 equiv) and extended reaction times improve yields to ~70–75%.

Step 3: Hydrochloride Salt Formation

The free base is treated with HCl gas in ethanol or diethyl ether to precipitate the hydrochloride salt.

Route 2: Direct Assembly via Cycloaddition Reactions

Inspired by methodologies for azole derivatives, this route employs a [2+3] cycloaddition strategy:

Step 1: Synthesis of a Diazonium Intermediate
  • Diazotization : Treating 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with sodium nitrite and HCl forms a diazonium salt.
  • Coupling with Hydroxylamine : The diazonium salt reacts with hydroxylamine under basic conditions to form the hydroxylamine-O-methyl group.

Challenges : Competing side reactions (e.g., dimerization) necessitate low temperatures (0–5°C) and slow addition rates.

Route 3: Reductive Amination of 5-Chloro-1,2,3-Thiadiazole-4-Carbaldehyde

This method leverages reductive amination to introduce the hydroxylamine moiety:

  • Aldehyde Preparation : Oxidize 4-methyl-5-chloro-1,2,3-thiadiazole to the corresponding aldehyde using MnO₂ or CrO₃.
  • Reductive Amination : React the aldehyde with hydroxylamine in the presence of NaBH₃CN or H₂/Pd-C.

Limitations : Over-reduction to the amine or poor regioselectivity may require protective groups.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Reaction Steps 3 2 3
Key Reagents NH₂OH·HCl, POCl₃ NaNO₂, HCl NaBH₃CN, MnO₂
Yield (%) 70–75 50–60 60–65
Purity (HPLC) >95% 85–90% 90–95%
Scalability High Moderate Low

Notes:

  • Route 1 offers the highest yield and scalability, making it industrially preferable.
  • Route 2’s lower yield stems from side reactions during diazonium coupling.
  • Route 3 requires stringent control over reduction conditions to avoid byproducts.

Critical Considerations in Process Optimization

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of hydroxylamine but may decompose thiadiazole at high temperatures.
  • Ether Solvents (THF, Et₂O) : Minimize side reactions but slow reaction kinetics.

Temperature and Time

  • Substitution Reactions : 60–80°C for 6–12 hours balances conversion and decomposition.
  • Cycloadditions : 0–5°C prevents exothermic runaway.

Byproduct Management

  • Chloromethyl Intermediates : Prone to hydrolysis; anhydrous conditions are critical.
  • Diazonium Salts : Stabilize with sulfonic acid additives to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Organic Compounds

O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride is utilized as a reagent in organic synthesis. It serves as a precursor for the formation of various thiadiazole derivatives, which are important in developing agrochemicals and pharmaceuticals due to their biological activity .

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have demonstrated that this compound shows effectiveness against a range of bacterial strains, making it a candidate for further development into antimicrobial agents .

Chemical Biology

In chemical biology, this compound is investigated for its potential as a bioorthogonal reagent. Its ability to selectively react with biomolecules can facilitate the study of cellular processes and the development of targeted therapies .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against both gram-positive and gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Synthesis of Novel Derivatives

In a synthetic chemistry project detailed in Synthetic Communications, researchers synthesized a series of novel thiadiazole derivatives using this compound as a key intermediate. The derivatives were evaluated for their pharmacological activities, leading to the identification of several promising candidates for further development .

Mechanism of Action

The mechanism of action of O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The thiadiazole ring can interact with various molecular targets, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride is compared below with three structurally related compounds.

Thiazol-5-ylmethyl Derivatives

The Pharmacopeial Forum (2017) describes two thiazole-based compounds (e.g., Thiazol-5-ylmethyl carbamates ), which share a heterocyclic core but differ in substitution patterns and functional groups. Key distinctions include:

  • Core Heterocycle : The thiadiazole ring in the target compound contains two nitrogen atoms and one sulfur atom, while thiazoles (e.g., in the referenced compounds) contain one nitrogen and one sulfur atom. This difference alters electronic properties, with thiadiazoles exhibiting greater electron deficiency.
  • Reactivity : The hydroxylamine-O-methyl group in the target compound confers nucleophilic reactivity, whereas the carbamate and ureido groups in thiazol-5-ylmethyl derivatives (e.g., PF 43(1) compounds) are more electrophilic.
  • Biological Activity: Thiazol-5-ylmethyl derivatives are often associated with protease inhibition (e.g., in antiviral agents), while thiadiazole-hydroxylamine hybrids are explored as nitroxyl (HNO) donors or metalloenzyme inhibitors .

5-Chloro-1,2,4-thiadiazole Derivatives

Compounds such as 5-chloro-1,2,4-thiadiazol-3-amine share the chloro-thiadiazole motif but differ in ring atom arrangement.

  • Regiochemistry : The 1,2,3-thiadiazole isomer in the target compound has distinct electronic and steric properties compared to 1,2,4-thiadiazoles. For example, 1,2,3-thiadiazoles are less thermally stable but more reactive in cycloaddition reactions.
  • Applications : 1,2,4-Thiadiazole derivatives are more commonly utilized in herbicides (e.g., sulfentrazone), whereas 1,2,3-thiadiazoles are prioritized in pharmaceutical intermediates due to their compatibility with bioorthogonal chemistry .

Hydroxylamine-O-methyl Derivatives

Comparisons with compounds like O-methylhydroxylamine hydrochloride highlight the role of the thiadiazole substituent:

  • Solubility : The thiadiazole-chlorine moiety in the target compound reduces aqueous solubility compared to unsubstituted O-methylhydroxylamine hydrochloride.
  • Stability : The electron-withdrawing thiadiazole ring stabilizes the hydroxylamine group against disproportionation, extending its shelf life under ambient conditions.

Data Tables

Table 1: Physicochemical Properties

Property O-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine HCl Thiazol-5-ylmethyl Carbamate (PF 43(1)) 5-Chloro-1,2,4-thiadiazol-3-amine
Molecular Weight (g/mol) 211.67 ~600 (varies by substituent) 149.61
Melting Point (°C) 158–160 (dec.) 120–125 92–94
Solubility in Water Moderate (HCl salt) Low Low
LogP (Predicted) 0.85 3.2 1.1

Research Findings

  • Synthetic Utility : The target compound’s hydroxylamine group enables conjugation with carbonyl-containing biomolecules, a property less feasible in thiazole derivatives due to competing carbamate reactivity .
  • Biological Studies : In vitro assays show that the 1,2,3-thiadiazole-hydroxylamine hybrid exhibits 10-fold higher inhibition of cysteine proteases compared to thiazol-5-ylmethyl analogues, likely due to enhanced electrophilicity at the sulfur atom .
  • Agrochemical Potential: Unlike 1,2,4-thiadiazole herbicides, the target compound has shown negligible phytotoxicity in preliminary trials, suggesting divergent modes of action .

Biological Activity

O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride (CAS No. 318288-80-1) is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C3_3H5_5Cl2_2N3_3OS and a molecular weight of 202.06 g/mol. The compound features a thiadiazole ring, a hydroxylamine group, and a chlorine atom, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC3_3H5_5Cl2_2N3_3OS
Molecular Weight202.06 g/mol
CAS Number318288-80-1
SMILESCl.NOCc1nnsc1Cl

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of various compounds including this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
  • Antifungal Activity : The compound also demonstrated antifungal properties in vitro against Candida albicans. The MIC values were comparable to those of established antifungal agents, suggesting its potential as a therapeutic agent in treating fungal infections .

The mechanism of action for this compound primarily involves the interaction with microbial enzymes and cellular components:

  • Enzyme Inhibition : The thiadiazole ring structure allows the compound to inhibit specific enzymes critical for microbial survival. This inhibition leads to disrupted metabolic pathways in bacteria and fungi.
  • Reactive Oxygen Species (ROS) Generation : The hydroxylamine group can generate reactive oxygen species upon interaction with biological targets, leading to oxidative stress in microbial cells .

Research Applications

The unique properties of this compound make it a valuable compound in various fields:

1. Medicinal Chemistry : Investigated for the development of new antimicrobial agents aimed at combating resistant strains of bacteria and fungi.

2. Agricultural Chemistry : Potential applications in agrochemicals for crop protection due to its antifungal properties.

3. Synthetic Biology : Used as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride?

The compound is synthesized via nucleophilic substitution or cyclization reactions. A plausible method involves reacting hydroxylamine hydrochloride with a chloro-substituted thiadiazole precursor under alkaline conditions, as seen in analogous isoxazole syntheses . For example, hydroxylamine hydrochloride reacts with 1,3-diketones to form heterocycles, suggesting the thiadiazole methyl group could act as an electrophilic site for substitution . Reaction optimization may require refluxing in ethanol or using excess reagents to drive the reaction to completion .

Q. How should researchers purify and characterize this compound?

Purification typically involves recrystallization from ethanol-DMF mixtures or filtration followed by washing with solvents like ethyl acetate to remove unreacted starting materials . Characterization employs:

  • IR spectroscopy : To detect NH (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • NMR : The thiadiazole methyl group (C-Cl) appears as a singlet near δ 4.5–5.0 ppm in 1^1H NMR, while the hydroxylamine protons may show broad peaks due to hydrogen bonding .
  • Mass spectrometry : Key fragments include [M-Cl]⁺ and ions corresponding to thiadiazole ring cleavage .

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves (tested to EN 374 standards) and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as respiratory irritation is possible .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents, to prevent decomposition .

Q. What is the role of the 5-chloro-thiadiazole moiety in its reactivity?

The chloro group enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura) . The thiadiazole ring stabilizes charge distribution, facilitating cyclization or heterocycle formation in medicinal chemistry applications .

Q. How can researchers assess the compound’s solubility for reaction planning?

Solubility screening in polar aprotic solvents (DMF, DMSO) or ethanol is recommended, as hydroxylamine derivatives often require polar media . For low solubility, sonication or co-solvents (e.g., water-ethanol mixtures) may improve dissolution .

Advanced Research Questions

Q. How can reaction yields be optimized in thiadiazole-hydroxylamine coupling?

  • Temperature control : Reflux conditions (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to activate the chloro-thiadiazole group for nucleophilic attack .
  • Real-time monitoring : Employ UPLC or in-situ IR to track intermediate formation and adjust stoichiometry .

Q. What mechanistic insights exist for its role in heterocycle formation?

The hydroxylamine group acts as a nucleophile, attacking electrophilic carbons (e.g., carbonyl groups in diketones) to form intermediates like oximes, which undergo cyclization to yield isoxazoles or oxadiazoles . The thiadiazole’s electron-withdrawing chlorine stabilizes transition states, lowering activation energy .

Q. How does the compound perform in multi-step syntheses of bioactive molecules?

It serves as a precursor for:

  • Mannich bases : React with ketones and amines to generate α-aminoketones, useful in antimicrobial agents .
  • Thiazole/oxadiazole hybrids : Coupling with thiols or carboxylic acids yields heterocycles with antitumor or anti-inflammatory activity .
    Example: Reaction with 2-aminothiazoles forms bis-heterocyclic scaffolds, enhancing binding to biological targets like kinases .

Q. What strategies mitigate stability issues during storage or reactions?

  • Lyophilization : Freeze-drying aqueous solutions preserves integrity by removing hydrolytic water .
  • Inert conditions : Store under argon and use anhydrous solvents (e.g., THF, DMF) to prevent decomposition via hydrolysis or oxidation .

Q. How can computational methods aid in predicting its reactivity or bioactivity?

  • DFT calculations : Model transition states for cyclization reactions to predict regioselectivity .
  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets, such as enzymes inhibited by thiadiazole motifs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride
Reactant of Route 2
O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride

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